(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride
Overview
Description
(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by the presence of a furan ring and an isoxazole ring, making it a unique and versatile molecule. The compound is often used as a building block in organic synthesis and has shown promise in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . This method allows for the efficient formation of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the furan and isoxazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives with modified functional groups.
Scientific Research Applications
(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(5-Phenylfuran-2-yl)methanamine: Similar in structure but with a phenyl group instead of a furan ring.
2-(Furan-3-yl)ethan-1-amine hydrochloride: Another furan derivative with different substitution patterns.
Uniqueness
(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c9-5-6-4-8(12-10-6)7-2-1-3-11-7;/h1-4H,5,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLDRGQJQVUGHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-94-2 | |
Record name | 3-Isoxazolemethanamine, 5-(2-furanyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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